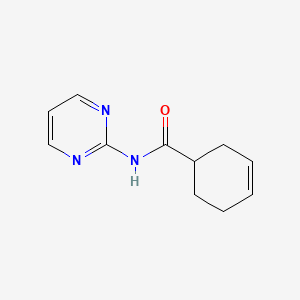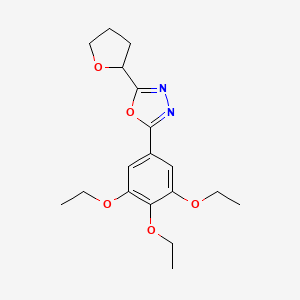![molecular formula C14H17FN2O2 B7059180 2-(2,2-Dimethylpropyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7059180.png)
2-(2,2-Dimethylpropyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,2-dimethylpropyl group and a 2-fluorophenoxy methyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, a common method involves the reaction of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 2,2-Dimethylpropyl Group: This step can be achieved by alkylation of the oxadiazole ring with a suitable alkylating agent, such as 2,2-dimethylpropyl bromide, in the presence of a base like potassium carbonate.
Attachment of the 2-Fluorophenoxy Methyl Group: The final step involves the nucleophilic substitution reaction where the oxadiazole intermediate is reacted with 2-fluorophenoxy methyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxadiazole ring or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenoxy group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully reduced oxadiazole rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly due to the biological activity associated with oxadiazole derivatives.
Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe or tool in biological research to study enzyme interactions or cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism by which 2-(2,2-Dimethylpropyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylpropyl)-5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazole
- 2-(2,2-Dimethylpropyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole
- 2-(2,2-Dimethylpropyl)-5-[(2-bromophenoxy)methyl]-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-(2,2-Dimethylpropyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole is unique due to the presence of the 2-fluorophenoxy group, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
2-(2,2-dimethylpropyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-14(2,3)8-12-16-17-13(19-12)9-18-11-7-5-4-6-10(11)15/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNRFSRTBIZTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(O1)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Methylpyridin-2-yl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7059105.png)
![2-(1,3-Benzodioxol-5-yl)-5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7059117.png)
![2-[[(3-Fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol](/img/structure/B7059124.png)
![3-Methyl-8-(5-methylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7059127.png)

![2-[(2-Ethoxyphenoxy)methyl]-5-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7059139.png)
![1-[5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-yl]cyclopentane-1-carbonitrile](/img/structure/B7059155.png)
![3-[4-[(3-Cyano-2-fluorophenyl)methyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7059159.png)
![2-[(4-Chlorophenoxy)methyl]-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3,4-oxadiazole](/img/structure/B7059164.png)
![2-[(2-Methoxyphenoxy)methyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole](/img/structure/B7059184.png)
![1-[5-[(2-Phenylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]cyclopentane-1-carbonitrile](/img/structure/B7059185.png)
![N-[3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]propyl]-2,2-dimethylpropanamide](/img/structure/B7059187.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-fluoro-2-methylbenzamide](/img/structure/B7059190.png)
